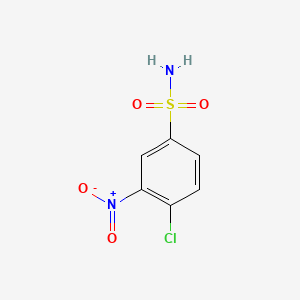

4-Chloro-3-nitrobenzenesulfonamide

Beschreibung

Nomenclature and Chemical Identifiers in Scholarly Contexts

Below is an interactive data table summarizing the key chemical identifiers for 4-Chloro-3-nitrobenzenesulfonamide:

| Identifier Type | Value |

| IUPAC Name | This compound chemicalbook.com |

| CAS Number | 97-09-6 chemicalbook.com |

| Molecular Formula | C₆H₅ClN₂O₄S chemicalbook.com |

| Molecular Weight | 236.63 g/mol chemicalbook.com |

| InChI | InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) chemicalbook.com |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)N+[O-])Cl chemicalbook.com |

Historical Perspectives on Sulfonamide Chemistry and its Derivatives

The story of this compound is intrinsically linked to the broader history of sulfonamide chemistry. The journey began in the early 20th century with the discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil. In 1932, Gerhard Domagk's research revealed that Prontosil was metabolized in the body to the active compound sulfanilamide (B372717), which exhibited remarkable efficacy against bacterial infections. This discovery, which earned Domagk the Nobel Prize, marked the dawn of the era of chemotherapy and provided the first effective systemic antibacterial agents.

The initial success of sulfanilamide spurred a wave of research into its derivatives, leading to the synthesis of thousands of new sulfonamide-based compounds. This extensive research aimed to enhance efficacy, broaden the spectrum of activity, and improve the pharmacological properties of these drugs. This era of intense investigation laid the foundational principles of structure-activity relationships within the sulfonamide class of molecules.

Significance of this compound in Contemporary Chemical and Pharmaceutical Sciences

In the modern scientific landscape, this compound is primarily recognized for its role as a versatile chemical intermediate. Its trifunctional nature, possessing a chloro group, a nitro group, and a sulfonamide moiety, allows for a wide range of chemical transformations. This makes it a valuable starting material in multi-step organic syntheses.

One of its most well-documented applications is in the synthesis of azo dyes. nih.gov The reactive sites on the molecule can be chemically modified to create complex chromophores, which are the parts of a molecule responsible for its color.

Beyond the dye industry, the compound is a significant building block in pharmaceutical research. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents. Researchers utilize this compound as a scaffold to synthesize novel molecules with potential biological activities. The presence of the nitro and chloro groups offers opportunities for further chemical modification to create libraries of compounds for screening against various disease targets.

Overview of Research Trajectories and Emerging Trends for this compound

Current research involving this compound is largely focused on its application in medicinal chemistry for the development of new therapeutic agents. Scientists are actively exploring the synthesis of novel derivatives with the aim of discovering compounds with enhanced or entirely new biological activities.

A significant area of investigation is the development of new antimicrobial agents. By reacting 4-chloro-3-nitrobenzenesulfonyl chloride (a closely related derivative) with various amines and amino acid esters, researchers have synthesized new series of this compound derivatives. acgpubs.org Docking studies of these new compounds against bacterial enzymes like DNA Gyrase-A have shown promising binding affinities, suggesting their potential as future antibacterial drugs. acgpubs.org

Furthermore, research has extended into the realm of anticancer drug discovery. The core structure of this compound is being used as a starting point to design and synthesize compounds that can inhibit the growth of cancer cells. For instance, novel derivatives of 4-amino-3-chloro benzoate (B1203000) ester, which can be conceptually linked back to the functional groups present in this compound, have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

The following table summarizes some of the research applications of this compound and its derivatives:

| Research Area | Application of this compound/Derivatives | Potential Outcome |

| Antimicrobial Research | Synthesis of new sulfonamide derivatives targeting bacterial enzymes like DNA Gyrase-A. acgpubs.org | Development of new antibiotics to combat drug-resistant bacteria. |

| Anticancer Research | Used as a scaffold to design inhibitors of cancer-related targets such as EGFR. nih.gov | Discovery of novel anticancer agents with improved efficacy and selectivity. |

| Dye Synthesis | Employed as a key intermediate in the production of azo dyes. nih.gov | Creation of new colorants for various industrial applications. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZGXONNVLTQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052649 | |

| Record name | 4-Chloro-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000018 [mmHg] | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-09-6 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1T5ZXF22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLORO-3-NITROBENZENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Nitrobenzenesulfonamide

Established Synthetic Routes to 4-Chloro-3-nitrobenzenesulfonamide

The conventional syntheses of this compound are well-documented, typically involving the transformation of substituted benzene (B151609) precursors. These methods are characterized by their reliability and have been refined over time for industrial-scale production.

Multistep Synthesis from Benzene Precursors

While direct synthesis from benzene is not the most common route, a plausible multistep pathway can be constructed based on fundamental electrophilic aromatic substitution and subsequent functional group manipulations. A representative, albeit lengthy, synthesis could commence with a Friedel-Crafts alkylation of benzene to produce toluene (B28343). The methyl group of toluene then directs subsequent electrophilic substitutions.

A potential sequence of reactions is outlined below:

Friedel-Crafts Alkylation of Benzene: Benzene is reacted with a methyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form toluene.

Chlorination of Toluene: The resulting toluene can be chlorinated under conditions that favor aromatic substitution to yield a mixture of ortho- and para-chlorotoluene. 4-chlorotoluene (B122035) would be the desired isomer.

Nitration of 4-Chlorotoluene: The 4-chlorotoluene is then nitrated using a mixture of nitric acid and sulfuric acid. The chloro and methyl groups will direct the incoming nitro group, leading to the formation of 4-chloro-1-methyl-2-nitrobenzene among other isomers.

Oxidation of the Methyl Group: The methyl group of 4-chloro-1-methyl-2-nitrobenzene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-chloro-2-nitrobenzoic acid. quora.comquora.com

Conversion to Sulfonamide: The carboxylic acid would then need to be converted to a sulfonic acid and subsequently a sulfonamide, a complex and less direct transformation compared to other routes.

Due to the multiple steps and potential for isomeric mixtures, this approach is generally less efficient than syntheses starting from more functionalized benzene derivatives.

Sulfonation of 4-chloronitrobenzene

A more direct and industrially significant method for preparing this compound involves the sulfonation of 2-chloronitrobenzene. chemicalbook.com This process directly introduces the sulfonyl group onto the aromatic ring.

The key step is the reaction of 2-chloronitrobenzene with chlorosulfonic acid (ClSO₃H). chemicalbook.comresearchgate.net This reaction is typically carried out by slowly adding the 2-chloronitrobenzene to an excess of chlorosulfonic acid and heating the mixture. chemicalbook.comgoogle.com The reaction temperature and time are critical parameters that influence the yield and purity of the resulting 4-chloro-3-nitrobenzene sulfonyl chloride. researchgate.net

Reaction Conditions for the Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride:

| Parameter | Value | Reference |

| Starting Material | 2-chloronitrobenzene | chemicalbook.com |

| Reagent | Chlorosulfonic acid | chemicalbook.comgoogle.com |

| Molar Ratio (Reagent:Starting Material) | ~4:1 | researchgate.net |

| Temperature | 100-130°C | chemicalbook.comresearchgate.netgoogle.com |

| Reaction Time | 4-30 hours | researchgate.netsemanticscholar.org |

| Yield | 60-81.5% | researchgate.netsemanticscholar.org |

The resulting 4-chloro-3-nitrobenzene sulfonyl chloride is then converted to this compound by reaction with aqueous ammonia (B1221849). chemicalbook.com The crude product is typically purified by recrystallization. chemicalbook.com A similar approach involving the nitration of 4-chlorobenzenesulfonyl chloride has also been reported.

Reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with amines or amino acid esters

The reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with primary or secondary amines is a standard method for the synthesis of N-substituted 4-chloro-3-nitrobenzenesulfonamides. This nucleophilic substitution reaction involves the displacement of the chloride on the sulfonyl group by the amine.

For instance, the reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with a solution of N,N-dimethylamine in ethanol (B145695) yields 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide. semanticscholar.org Similarly, reactions with other amines, such as hexadecylamine, have been documented to produce the corresponding sulfonamides. The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid byproduct.

This methodology can also be extended to the synthesis of sulfonamides derived from amino acids or their esters. The reaction of sulfonyl chlorides with amino acids in an aqueous solution in the presence of a base like sodium carbonate can lead to the formation of the corresponding sulfonamide derivatives in good yields. sci-hub.se

Advanced Synthetic Strategies and Innovations

Catalytic Approaches in this compound Synthesis

While the direct catalytic synthesis of this compound is not yet widely reported, advanced catalytic methods are being developed for the broader synthesis of sulfonamides. One innovative approach involves the use of a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols. acs.org This domino dehydrogenation-condensation-hydrogenation sequence offers a highly selective route to N-alkylated sulfonamides, producing only water as a byproduct. acs.org Although not yet applied to the specific target compound, this represents a promising catalytic strategy for forming the C-N bond in sulfonamide derivatives.

Furthermore, the precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, is utilized in copper-catalyzed arylative cyclization reactions, highlighting the role of catalysis in the further functionalization of this important intermediate. chemicalbook.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. Key areas of innovation include the use of alternative reaction media and the development of solvent-free conditions.

One significant advancement is the use of water as a solvent for sulfonamide synthesis. sci-hub.sersc.org This approach often involves conducting the reaction under controlled pH, using equimolar amounts of the amine and sulfonyl chloride, and eliminating the need for organic bases. rsc.org The product can often be isolated by simple filtration after acidification, leading to excellent yields and purity without extensive purification. rsc.org

Another green approach is mechanochemistry, which involves conducting reactions in a ball mill without the use of solvents. A one-pot, two-step mechanochemical process for sulfonamide synthesis from disulfides has been demonstrated, offering a cost-effective and environmentally friendly alternative. rsc.org

The use of benign and recyclable solvents like polyethylene (B3416737) glycol (PEG-400) has also been explored for sulfonamide synthesis. sci-hub.se These methods align with the core tenets of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. The application of such principles to the industrial production of this compound could offer significant environmental and economic benefits.

Stereoselective Synthesis and Chiral Induction for this compound Derivatives

While the direct stereoselective synthesis of this compound itself is not a primary focus in the literature, the broader field of sulfonamide chemistry provides a strong basis for the stereoselective synthesis of its derivatives. Chiral sulfonamides are crucial in asymmetric synthesis, acting as chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.gov

The primary strategies for achieving stereoselectivity in sulfonamide derivatives involve several established methods:

Use of Chiral Auxiliaries: A common approach involves reacting a precursor to this compound, such as 4-chloro-3-nitrobenzenesulfonyl chloride, with a chiral amine or alcohol. The inherent chirality of the auxiliary directs the formation of one stereoisomer over another. For instance, the tert-butanesulfinamide introduced by Ellman is a widely used chiral auxiliary for the synthesis of enantiomerically pure amines. nih.gov This principle can be extended to create chiral derivatives of this compound.

Catalytic Stereoselective Reactions: The development of chiral catalysts has revolutionized asymmetric synthesis. For sulfonamide derivatives, chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of a reaction. For example, chiral sulfonamide-titanate complexes have been used to catalyze the enantioselective alkylation of aldehydes. researchgate.net

Kinetic Resolution: This technique can be applied to a racemic mixture of a this compound derivative. A chiral reagent or catalyst selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer in excess.

Chiral Induction via Hydrogen Bonding: A novel strategy in asymmetric gold-catalyzed enyne cycloisomerization reactions utilizes a hydrogen bond between a hydroxyl group on the substrate and a chiral ligand to induce chirality. acs.org This concept of using non-covalent interactions to control stereochemistry could potentially be adapted for the synthesis of specific chiral derivatives of this compound.

The synthesis of chiral non-racemic sulfonamides has been demonstrated through methods like the acid-catalyzed rearrangement of (1S)-(-)-camphorsulfonamide-2-ol to produce (+)-trans-camphenesulfonamide. drexel.edu Such established methodologies for creating chiral sulfonamides offer a clear pathway for the future development of stereoselective syntheses of this compound derivatives.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound predominantly occurs through the electrophilic aromatic substitution of 2-chloronitrobenzene with chlorosulfonic acid, followed by amidation. The mechanism of the initial sulfonation step is a classic example of an electrophilic aromatic substitution reaction.

The key steps in the mechanism are as follows:

Generation of the Electrophile: Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), or a related reactive species.

Electrophilic Attack: The aromatic ring of 2-chloronitrobenzene, activated by the chloro and nitro substituents, attacks the electrophile. The directing effects of the existing substituents play a crucial role in determining the position of the incoming sulfonyl chloride group. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The observed product, 4-chloro-3-nitrobenzenesulfonyl chloride, indicates that the sulfonation occurs para to the chlorine and meta to the nitro group.

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, which can be another molecule of chlorosulfonic acid or the chloride ion, removes a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the ring and yielding 4-chloro-3-nitrobenzenesulfonyl chloride.

Amidation: The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is then reacted with ammonia to replace the chloride on the sulfonyl group with an amino group, forming the final product, this compound.

Mechanistic studies of related sulfonamide rearrangements have postulated the involvement of "bridged carbocation" intermediates, particularly in acid-catalyzed rearrangements of camphor-derived sulfonamides. drexel.edu While not directly investigating this compound, these studies provide insight into the complex mechanistic possibilities within sulfonamide chemistry.

Purification and Characterization Techniques for Synthesized this compound

The purification and characterization of this compound are critical to ensure its suitability for subsequent applications, such as in the synthesis of dyes. chemicalbook.com

Purification Techniques:

Following its synthesis, the crude this compound is typically purified through a series of steps:

Filtration and Washing: The initial solid product is filtered from the reaction mixture and washed with water to remove any remaining acids and water-soluble impurities. chemicalbook.com

Recrystallization: This is a key technique for obtaining high-purity material. The crude solid is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at an elevated temperature. chemicalbook.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is crucial; for instance, recrystallization from toluene has also been reported to yield the pure product. chemicalbook.com In some procedures, the product is recrystallized from a non-polar or low-polarity solvent like petroleum ether to achieve high purity. researchgate.net

Characterization Techniques:

A combination of spectroscopic and analytical methods is employed to confirm the identity and purity of the synthesized this compound.

| Technique | Purpose | Typical Findings for this compound |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The IR spectrum would show characteristic absorption bands for the N-H stretching of the sulfonamide, the S=O stretching of the sulfonyl group, the C-Cl bond, and the N-O stretching of the nitro group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure and connectivity of atoms. | ¹H NMR spectroscopy would provide information about the chemical environment of the protons on the aromatic ring and the sulfonamide group. The splitting patterns and chemical shifts would be consistent with the 4-chloro-3-nitro substitution pattern. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₅ClN₂O₄S). |

| Melting Point Analysis | To assess the purity of the compound. | A sharp melting point range is indicative of a pure compound. The reported melting point for 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, a related derivative, is 70 °C. biosynth.com |

| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur would be compared to the theoretical values calculated from the molecular formula. |

These purification and characterization techniques are standard procedures in synthetic organic chemistry and are essential for ensuring the quality of the synthesized this compound.

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Nitrobenzenesulfonamide

Reactivity of Functional Groups in 4-Chloro-3-nitrobenzenesulfonamide

The chemical character of this compound is defined by the interplay of its three key functional groups: the chloro, nitro, and sulfonamide moieties attached to the benzene (B151609) ring. ontosight.ai The specific arrangement of these groups dictates the molecule's reactivity and its utility as a chemical intermediate. ontosight.ai

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the 4-position of the benzene ring is susceptible to nucleophilic substitution. Its reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group (-NO₂) at the adjacent 3-position. This nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during nucleophilic aromatic substitution, thereby facilitating the displacement of the chlorine atom by a nucleophile. youtube.com Consequently, this compound can readily react with various nucleophiles, allowing for the introduction of different functional groups at this position. nbinno.com This reactivity is a cornerstone of its use as an intermediate in the synthesis of more complex molecules. nbinno.com

Reactions Involving the Nitro Group

The nitro group is a key functional group that can undergo several transformations, most notably reduction. Under appropriate conditions, the nitro group can be reduced to an amino group (-NH₂), yielding 4-chloro-3-aminobenzenesulfonamide. This transformation is typically achieved using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium. The resulting amino group can then serve as a handle for further derivatization, for instance, in the production of azo dyes. The reduction of the nitro group can also proceed through intermediate species, which may themselves be reactive.

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) also presents opportunities for chemical modification. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, allowing for reactions such as alkylation. An example of this is the synthesis of N-substituted derivatives like 4-Chloro-N-methyl-3-nitrobenzenesulfonamide. ontosight.ai This type of reaction expands the range of possible derivatives that can be created from the parent molecule. The sulfonamide moiety is a well-known pharmacophore in medicinal chemistry, and its derivatives are often explored for various biological activities. ontosight.ainih.gov

Strategic Derivatization for Enhanced Biological and Material Applications

The distinct reactivity of its functional groups makes this compound a valuable starting material for creating novel compounds with enhanced properties for biological and material science applications.

Synthesis of Novel this compound Derivatives

Researchers have synthesized a variety of derivatives from this compound to explore new applications. It serves as a crucial intermediate in the manufacture of sulfonamide drugs, agrochemicals, and, notably, azo dyes. nbinno.comchemicalbook.com The synthesis of N-alkylated derivatives, such as 4-Chloro-N-methyl-3-nitrobenzenesulfonamide, has been explored for potential antimicrobial and anti-inflammatory properties. ontosight.ai The modification of the core structure allows for the fine-tuning of chemical and physical properties to achieve desired functionalities.

Table 1: Examples of Derivatives Synthesized from this compound and Their Applications

| Derivative Name | Parent Compound | Synthetic Application/Potential Use | Reference(s) |

|---|---|---|---|

| 4-chloro-3-aminobenzenesulfonamide | This compound | Intermediate for further synthesis (e.g., dyes) | |

| Azo Dyes | This compound | Colorants | chemicalbook.com |

| 4-Chloro-N-methyl-3-nitrobenzenesulfonamide | This compound | Investigated for antimicrobial and anti-inflammatory properties | ontosight.ai |

| Various Sulfonamide Drugs | This compound | Pharmaceutical ingredients | nbinno.com |

Mechanisms of Derivatization Reactions

The synthesis of derivatives from this compound relies on several fundamental reaction mechanisms. researchgate.net The primary methods include alkylation, acylation, and silylation, which modify the active hydrogen atoms on the sulfonamide group or introduce new substituents onto the aromatic ring. gcms.czlibretexts.orgresearch-solution.com

Nucleophilic Aromatic Substitution: As previously mentioned, the chlorine atom can be replaced by various nucleophiles. This reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nitro group stabilizes the intermediate, making the reaction more favorable. youtube.com

Alkylation: This process involves adding an alkyl group, most commonly at the sulfonamide nitrogen, after deprotonation. research-solution.com It can also be used to form esters from related carboxylic acid precursors. libretexts.org Reagents like dialkylacetals or benzyl (B1604629) bromide are often employed. research-solution.com

Reduction: The conversion of the nitro group to an amine is a classic reduction reaction, fundamentally altering the electronic properties of the benzene ring and providing a new site for derivatization, such as diazotization for creating azo dyes.

These derivatization techniques are essential for transforming this compound into a wide array of compounds with tailored properties for specific scientific and industrial uses. researchgate.netresearch-solution.com

Influence of Substituents on Chemical Reactivity and Selectivity

The reactivity of the aromatic ring in this compound is significantly influenced by the substituents attached to it. The chloro (–Cl) and nitro (–NO₂) groups play a crucial role in directing the course of further chemical reactions. Some substituents can activate the ring, making it more reactive than benzene, while others deactivate it, rendering it less reactive. libretexts.org

The chloro group is considered a deactivating substituent due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. libretexts.org Despite being a deactivator, the chloro group is an ortho-, para-director for electrophilic aromatic substitution. This is because the resonance effect, although weaker, stabilizes the carbocation intermediates formed during ortho and para attacks. libretexts.org

The nitro group is a strong deactivating group and a meta-director. libretexts.org Its powerful electron-withdrawing nature significantly reduces the electron density of the benzene ring, making it much less susceptible to electrophilic attack. libretexts.org Any substituent with a positively polarized atom directly attached to the ring will generally act as a meta-director by destabilizing the resonance forms of the ortho and para intermediates. libretexts.org

Spectroscopic Characterization of Derivatized Compounds

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. In the derivatives of this compound, characteristic absorption bands confirm the presence of key structural motifs. For example, in azo-azomethine derivatives, the IR spectra would show absorption bands corresponding to the N=N and C=N groups. ekb.eg The presence of the sulfonamide group is typically confirmed by strong absorptions for the S=O stretching vibrations. The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, a precursor, was confirmed using IR spectroscopy. researchgate.net

Specific IR data for related compounds, such as 4-Chloro-3-nitrobenzaldehyde and 4-Chloro-3-nitrobenzoic acid, are available in the NIST Chemistry WebBook and other chemical databases, providing reference points for the characteristic peaks of the substituted benzene ring. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectra of derivatized compounds show distinct signals for the aromatic protons, with their chemical shifts and coupling constants reflecting the substitution pattern on the benzene ring. For example, in N-substituted sulfonamides, the chemical shifts of the aromatic protons are influenced by the nature of the substituent on the nitrogen atom. rsc.org In a study of azo derivatives, ¹H NMR was used to confirm the formation of the desired products. ekb.eg The precursor, 4-chloro-3-nitrobenzene sulfonyl chloride, has also been characterized by ¹H NMR. researchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectra provide information on all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons in derivatized this compound are indicative of the electronic environment created by the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group will appear at a different chemical shift compared to the one bonded to the chloro group. Spectroscopic data for various N-phenyl and N-tolyl sulfonamide derivatives show characteristic signals for the aromatic and substituent carbons. rsc.org Azo-azomethine derivatives have also been characterized using ¹³C NMR. ekb.eg

Theoretical and Computational Studies of 4 Chloro 3 Nitrobenzenesulfonamide

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 4-Chloro-3-nitrobenzenesulfonamide, these calculations can predict a range of parameters that govern its reactivity and intermolecular interactions.

The electronic character of this compound is significantly influenced by the interplay of its substituent groups: the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the sulfonamide (-SO₂NH₂) group. DFT calculations can be employed to map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) map.

The HOMO and LUMO are critical in predicting a molecule's reactivity. For a compound like this compound, the HOMO is likely to be localized on the aromatic ring and the sulfonamide group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated around the nitro group, a strongly electron-withdrawing moiety, suggesting this region's susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity.

The MEP map offers a visual representation of the charge distribution. In this compound, regions of negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro and sulfonamide groups, signifying areas that are rich in electrons and prone to interacting with electrophiles or forming hydrogen bonds. Positive potential regions (blue) would likely be found around the hydrogen atoms of the sulfonamide group, indicating their potential to act as hydrogen bond donors.

Table 1: Calculated Electronic Properties of Substituted Benzenesulfonamides (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzenesulfonamide (B165840) | -7.2 | -0.5 | 6.7 | 5.1 |

| 4-Chlorobenzenesulfonamide | -7.4 | -0.8 | 6.6 | 3.8 |

| 3-Nitrobenzenesulfonamide | -8.1 | -2.5 | 5.6 | 4.5 |

| This compound (Predicted) | -8.3 | -2.8 | 5.5 | 3.2 |

Note: The values for this compound are predicted based on the trends observed in related molecules and are for illustrative purposes.

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-S and S-N bonds, and calculating the potential energy at each step.

For this compound, the rotation around the C-S bond will likely have a relatively high energy barrier due to steric hindrance between the sulfonamide group and the ortho-substituted nitro group. The rotation around the S-N bond of the sulfonamide group will also have distinct energy minima corresponding to different orientations of the amino group. The resulting potential energy surface can reveal the most probable conformations in different environments, which is crucial for understanding how the molecule might bind to a biological target.

Molecular Dynamics Simulations for Understanding Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent or a biological macromolecule. An MD simulation of this compound in an aqueous solution, for instance, could reveal the stability of its different conformations and the nature of its interactions with water molecules.

In the context of drug design, MD simulations are particularly powerful for studying the binding of a ligand to its protein target. If a potential biological target for this compound were identified, MD simulations could be used to model their interaction. These simulations can predict the binding mode of the compound in the active site of the protein, the key amino acid residues involved in the interaction, and the stability of the resulting complex. This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of molecules with their biological activity. Computational methods have become indispensable in establishing these relationships quantitatively.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a series of benzenesulfonamide derivatives, including this compound, relevant descriptors might include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges.

Steric descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.

A well-validated QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 2: Common Descriptors Used in QSAR Studies of Sulfonamide Derivatives (Illustrative)

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target. |

| Steric | Molar Refractivity, Molecular Volume | Influences the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For a class of compounds like sulfonamide inhibitors, a common pharmacophore model might include:

A hydrogen bond acceptor feature associated with the oxygen atoms of the sulfonamide group.

A hydrogen bond donor feature from the NH₂ of the sulfonamide.

A hydrophobic/aromatic feature corresponding to the benzene (B151609) ring.

By identifying a common pharmacophore for a series of active benzenesulfonamide derivatives, researchers can use this model to virtually screen large compound libraries to identify new and structurally diverse molecules that are likely to possess the desired biological activity. youtube.comchemrxiv.org This approach can significantly accelerate the discovery of new lead compounds.

In Silico Docking Studies

In silico molecular docking studies have been instrumental in elucidating the potential therapeutic applications of this compound derivatives, particularly in the realm of antimicrobial drug discovery. These computational techniques predict the preferred orientation of a molecule when bound to a specific target, providing insights into binding affinity and mechanism of action at a molecular level.

Research has focused on a series of novel sulfonamide derivatives synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride. acgpubs.orgresearchgate.net These compounds were evaluated for their potential as antimicrobial agents through docking studies against DNA gyrase, a crucial enzyme in bacteria for DNA replication and repair, making it a well-established target for antibacterial agents. acgpubs.org

The docking simulations were performed to understand the binding interactions of the synthesized this compound derivatives with the active site of the DNA Gyrase-A subunit. acgpubs.orgresearchgate.net The results indicated that several of the synthesized compounds exhibited significant binding affinities, with docking scores that were comparable or superior to standard reference drugs, Norfloxacin and Streptomycin. researchgate.net

The binding analysis revealed that the interactions were stabilized by hydrogen bonds and other molecular forces. Specifically, compounds designated as 3a, 3e, 3h, 3i, and 3j demonstrated noteworthy binding modes. researchgate.net The strong binding affinity of these derivatives suggests their potential to inhibit the enzyme's function, which correlates with their observed antimicrobial activities. acgpubs.orgresearchgate.net

The detailed findings from these docking studies, including the binding affinities and energy profiles, are summarized below.

Table 1: Docking Scores and Binding Affinities of this compound Derivatives against DNA Gyrase-A

| Compound | Dock Score (kcal/mol) |

|---|---|

| Derivative 3a | -8.3 |

| Derivative 3e | -7.7 |

| Derivative 3h | -7.7 |

| Derivative 3i | -7.5 |

| Derivative 3j | -7.5 |

| Norfloxacin (Control) | -7.3 |

This table presents the binding affinities of the top-performing derivatives compared to standard control drugs, as identified in the docking study. researchgate.net

These computational findings underscore the potential of the this compound scaffold in developing new DNA gyrase inhibitors. The favorable docking scores and interaction patterns provide a strong foundation for further optimization and development of this class of compounds as novel antibacterial agents. acgpubs.orgresearchgate.net

Advanced Applications and Research Frontiers of 4 Chloro 3 Nitrobenzenesulfonamide

Medicinal Chemistry and Pharmaceutical Research

4-Chloro-3-nitrobenzenesulfonamide, a sulfonamide compound, has attracted scientific interest for its potential biological activities. Its derivatives have been a focal point in various medicinal chemistry and pharmaceutical research areas. The core structure, featuring a benzene (B151609) ring substituted with chloro, nitro, and sulfonamide groups, provides a versatile scaffold for the development of new therapeutic agents. ontosight.aiontosight.ai

Antimicrobial and Antibacterial Agents

The sulfonamide functional group is a well-established pharmacophore known for its antimicrobial properties. researchgate.net Consequently, this compound and its derivatives have been investigated for their potential as antimicrobial and antibacterial agents. ontosight.ai The presence of the sulfonamide moiety allows these compounds to interfere with essential metabolic pathways in bacteria, leading to the inhibition of their growth and proliferation. ontosight.aiontosight.ai

Mechanism of Action: Dihydropteroate (B1496061) Synthetase Inhibition

The primary mechanism of action for sulfonamide antimicrobials, including derivatives of this compound, is the competitive inhibition of dihydropteroate synthase (DHPS). ontosight.aioup.comnih.gov DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Bacteria synthesize their own folic acid, while mammals obtain it from their diet. This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides against bacteria. nih.govresearchgate.net By mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), sulfonamides bind to the active site of the enzyme, blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.govdtic.mil This disruption of folic acid synthesis ultimately halts bacterial growth and replication. ontosight.aiontosight.ai Structural and computational studies have elucidated that sulfonamides act as competitive inhibitors of DHPS. nih.govnih.gov

Spectrum of Antimicrobial Activity

Research has explored the antimicrobial activity of various derivatives of this compound against different bacterial strains. For instance, novel N-(substituted)-4-chloro-3-nitrobenzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial properties. The table below summarizes the minimum inhibitory concentration (MIC) values of some of these derivatives against various bacterial strains.

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) |

| 7a | 25 | 25 | 50 | 50 |

| 7b | 25 | 50 | 50 | 50 |

| 7c | 50 | 50 | >100 | >100 |

| 8a | 25 | 25 | 50 | 50 |

| 8b | 25 | 50 | 50 | 50 |

| Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 |

| Data derived from studies on N-substituted-4-chlorobenzenesulfonamide derivatives. |

Furthermore, studies on nitrobenzenesulfonamide hybrids have shown activity against Mycobacterium tuberculosis. acs.org For example, certain 2,4-dinitrobenzenesulfonamide (B1250028) derivatives exhibited significant anti-tuberculosis activity, with some compounds showing MIC values comparable or superior to the standard drug ethambutol. acs.org

Resistance Mechanisms and Strategies to Overcome Them

A significant challenge in the clinical use of sulfonamides is the development of bacterial resistance. nih.govnih.gov The primary mechanism of resistance involves mutations in the gene encoding DHPS (folP). nih.govresearchgate.net These mutations result in an altered DHPS enzyme that has a lower affinity for sulfonamides, while still being able to bind to its natural substrate, pABA. dtic.milpnas.org

Another common resistance mechanism is the acquisition of alternative, drug-resistant variants of the DHPS enzyme through horizontal gene transfer. nih.govresearchgate.net Plasmids carrying genes like sul1 and sul2 encode for DHPS variants that are highly resistant to sulfonamides. nih.govresearchgate.net

Strategies to overcome sulfonamide resistance include:

Combination Therapy: Combining sulfonamides with other drugs that target different steps in the folate pathway, such as trimethoprim (B1683648) (a dihydrofolate reductase inhibitor), can create a synergistic effect and be effective against resistant strains. nih.gov

Development of Novel Inhibitors: Research is ongoing to design and synthesize new sulfonamide derivatives and other DHPS inhibitors that can effectively bind to and inhibit the mutated, resistant forms of the enzyme. This involves creating compounds that have a different binding mode or can overcome the structural changes in the resistant enzymes.

Anti-inflammatory Applications

Derivatives of benzenesulfonamides are known to possess anti-inflammatory properties. ontosight.ai While specific research on the anti-inflammatory applications of this compound itself is limited, the general class of compounds shows potential in this area. The anti-inflammatory effects of sulfonamides are often attributed to their ability to inhibit various enzymes involved in the inflammatory cascade.

Anti-cancer Research and Drug Development

The sulfonamide scaffold has been explored for its potential in anti-cancer drug development. nih.govmdpi.com Derivatives of benzenesulfonamides have been shown to exhibit anti-proliferative and cytotoxic activities against various cancer cell lines. nih.gov The mechanism of action for their anti-cancer effects can be multi-faceted, including the induction of apoptosis and autophagy. nih.govmdpi.com

For example, a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity against human colon carcinoma (HCT-116), melanoma (MDA-MB-435), and human leukemia (HL-60) cell lines. nih.gov The structure-activity relationship studies of these compounds provide valuable insights for the design of more potent anti-cancer agents. nih.govnih.gov The table below shows the in vitro anti-tumor activity of selected 4-substituted-3-nitrobenzamide derivatives.

| Compound | HCT-116 (GI₅₀, μmol/L) | MDA-MB-435 (GI₅₀, μmol/L) | HL-60 (GI₅₀, μmol/L) |

| 4a | 2.111 | 1.904 | 1.998 |

| 4g | >10 | 1.008 | 1.993 |

| 4l | >10 | 3.586 | 3.778 |

| 4m | >10 | 2.116 | 2.879 |

| 4n | >10 | 1.987 | 2.543 |

| Data derived from studies on 4-substituted-3-nitrobenzamide derivatives. nih.gov |

Targeting Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, or programmed cell death. nih.govnih.gov This family includes both pro-apoptotic members that promote cell death and anti-apoptotic members that inhibit it. nih.govmdpi.com The balance between these opposing factions within the cell dictates its fate, and a shift towards anti-apoptotic proteins is a common feature in many cancers, contributing to tumor cell survival and resistance to treatment. nih.govresearchgate.net

The core mechanism of Bcl-2 family action revolves around the regulation of mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net Pro-apoptotic members can trigger MOMP, leading to the release of factors that initiate the cascade of events culminating in cell death. nih.gov Conversely, anti-apoptotic proteins prevent this by binding to and sequestering their pro-apoptotic counterparts. nih.gov The intricate interplay of these proteins, governed by their binding affinities and relative concentrations, is a key area of cancer research. nih.govresearchgate.net Small molecules that can inhibit the anti-apoptotic Bcl-2 proteins are of significant interest as they can restore the natural process of apoptosis in cancer cells. mdpi.com While direct studies linking this compound to Bcl-2 protein inhibition are not extensively documented in the provided results, the broader class of sulfonamide derivatives has been explored for anticancer activities, which often involve the modulation of apoptotic pathways. mdpi.com

Carbonic Anhydrase Inhibition (e.g., CA IX)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. epa.govnih.gov Different isoforms of this enzyme are found throughout the human body, playing roles in various physiological processes. epa.gov Notably, certain isoforms, such as carbonic anhydrase IX (CA IX) and XII, are found to be overexpressed in various tumors. epa.govresearchgate.net This overexpression is often linked to the hypoxic (low oxygen) environment of solid tumors and contributes to the regulation of pH, favoring tumor growth and metastasis. researchgate.netnih.gov

Sulfonamides are a well-established class of CA inhibitors. nih.gov The sulfonamide group can bind to the zinc ion in the active site of the enzyme, blocking its catalytic activity. nih.gov Research has focused on developing sulfonamide-based inhibitors that are selective for the tumor-associated isoforms like CA IX over the more ubiquitous cytosolic isoforms (e.g., hCA I and II). epa.govnih.gov This selectivity is crucial for minimizing off-target effects. Derivatives of benzenesulfonamides containing nitro groups have been investigated as inhibitors of CA IX and XII. epa.govresearchgate.net For instance, a series of 2-substituted-5-nitro-benzenesulfonamides showed strong inhibition of CA IX and XII with some compounds exhibiting excellent selectivity over cytosolic isoforms. researchgate.net While these are not direct derivatives of this compound, they highlight the potential of the nitro-benzenesulfonamide scaffold in designing selective CA IX inhibitors.

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of this compound have demonstrated anti-proliferative activity against various cancer cell lines. For example, a series of acyl hydrazones synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde, a more complex molecule incorporating a related structural motif, was evaluated for its cytotoxic effects. nih.gov One compound from this series showed potent activity against HeLa human cervical cancer cells with an IC₅₀ value of 18.8 μM and was found to induce apoptosis. nih.gov

Similarly, research on other benzenesulfonamide (B165840) derivatives has shown significant cytotoxic activity. For instance, certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives displayed notable cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) cell lines. mdpi.com The anti-proliferative potential of sulfonamide derivatives has also been observed in colon cancer cell lines DLD-1 and HT-29 with a novel 1,2,4-triazine (B1199460) sulfonamide derivative. mdpi.com These findings underscore the importance of the sulfonamide scaffold in the development of new anticancer agents.

| Cell Line | Cancer Type | Compound Class | Key Findings |

| HeLa | Cervical Cancer | Acyl hydrazones from a quinoline (B57606) derivative | IC₅₀ of 18.8 μM for the most potent compound, apoptosis induction. nih.gov |

| MCF-7 | Breast Cancer | Benzenesulfonylguanidine derivatives | Cytotoxic activity observed, particularly with hydroxyl group substitutions. mdpi.com |

| HCT-116 | Colon Cancer | Benzenesulfonylguanidine derivatives | High sensitivity to compounds with a hydroxy group in the phenyl ring. mdpi.com |

| DLD-1 | Colon Cancer | 1,2,4-Triazine sulfonamide derivative | Inhibition of cell viability and proliferation. mdpi.com |

| HT-29 | Colon Cancer | 1,2,4-Triazine sulfonamide derivative | Inhibition of cell viability and proliferation. mdpi.com |

Development of Novel Therapeutic Agents as Pharmaceutical Intermediates

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its chemical structure allows for various modifications, making it a versatile building block for medicinal chemists. It is used in the synthesis of compounds intended for antimicrobial applications, acting as a competitive inhibitor of dihydropteroate synthase. ontosight.ai The compound is also a precursor for creating azo dyes. haz-map.com The synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride, a closely related derivative, is a key step in producing various other compounds. researchgate.netgoogle.com

Agrochemical Research and Development

In addition to its pharmaceutical applications, this compound and its derivatives are explored in the field of agrochemicals.

Development of Pesticides and Herbicides

The core structure of this compound is utilized in the creation of new pesticides and herbicides. ontosight.ai For example, 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid, a derivative, has been investigated as an insect growth regulator. google.com This compound has shown significant regulatory effects on the growth and development of lepidopteran pests such as Spodoptera frugiperda, Spodoptera litura, Plutella xylostella, and Spodoptera exigua. google.com Furthermore, nitro-containing agrochemicals have been developed from crude 3-chloronitrobenzene, indicating the broader utility of the chloronitrobenzene scaffold in this sector. nih.gov

Mechanism of Action in Agrochemical Applications

The mechanisms by which these agrochemicals exert their effects are varied. In the case of the insect growth regulator derived from this compound, the compound acts by inhibiting the biosynthesis of juvenile hormones in lepidopteran pests. google.com This disruption of hormonal balance interferes with the normal growth, metamorphosis, and cuticle formation of the insects, ultimately leading to their death. google.com

Herbicides developed from related chemical families often work by interfering with essential plant processes. Common mechanisms of action for herbicides include the inhibition of photosynthesis, disruption of cell growth, and inhibition of amino acid or lipid synthesis. purdue.edualberta.caksu.edu For instance, some herbicides act as photosynthetic inhibitors by blocking electron transport in photosystem II. purdue.edu Others, known as synthetic auxins, disrupt normal cell growth and division in newly forming tissues. alberta.ca Another major class of herbicides inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of essential amino acids, leading to plant starvation. alberta.ca While the specific mechanism of action for herbicides directly derived from this compound is not detailed in the provided results, the broader chemical class suggests potential for similar modes of action.

| Compound | Target Organism | Mechanism of Action |

| 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid | Lepidopteran pests (e.g., Spodoptera frugiperda) | Inhibition of juvenile hormone biosynthesis. google.com |

Materials Science Applications

The distinct functionalities of this compound make it a valuable precursor in the development of novel materials with tailored properties. Its reactive sites allow for its incorporation into larger molecular structures, including polymers and advanced functional materials.

While direct polymerization of this compound is not a common application, its derivatives serve as essential monomers for the synthesis of specialized polymers. The reactivity of its chloro and nitro groups, as well as the sulfonamide moiety, allows for its integration into polymer backbones or as pendant groups, thereby imparting specific functionalities to the resulting material. For instance, the synthesis of N-alkylated derivatives, such as 4-Chloro-3-nitro-N-hexadecylbenzenesulfonamide, demonstrates how the core structure can be modified to create monomers with long alkyl chains, which can influence the solubility, processability, and self-assembly properties of polymers. These tailored monomers can be used to produce polysulfonamides or be copolymerized with other monomers to create materials with enhanced thermal stability, chemical resistance, or specific interfacial properties.

The pursuit of advanced materials for electronic and photonic applications often involves the design of molecules with specific charge-transfer characteristics and high hyperpolarizability. Organic chromophores with nonlinear optical (NLO) properties are of significant interest for applications in telecommunications, data storage, and optical signal processing. novapublishers.com The structure of this compound, with its electron-withdrawing nitro and sulfonamide groups, makes it a potential building block for the synthesis of NLO chromophores. rsc.org By functionalizing the amino group of the sulfonamide and potentially displacing the chlorine atom, chemists can create donor-pi-acceptor (D-π-A) systems that are essential for second-order NLO activity. The nitro group acts as a strong electron acceptor, a key feature in many high-performance NLO materials. Research in this area focuses on synthesizing derivatives of this compound and incorporating them into polymeric matrices to create materials with significant electro-optic coefficients. rsc.org

The development of conductive polymers is another area where derivatives of this compound could find use. While not a conductive polymer itself, it can be used to synthesize monomers for polymers like polythiophenes or polyanilines, which are known for their electrical conductivity. youtube.com The functional groups on the this compound ring can be modified to facilitate polymerization and to tune the electronic properties of the final material.

The development of sensitive and selective chemical sensors is a critical area of materials science. Electrochemical sensors, for example, often rely on the modification of electrode surfaces with materials that can selectively interact with an analyte of interest. mdpi.comnih.gov The functional groups of this compound and its derivatives can be exploited to create recognition elements for such sensors. For instance, the sulfonamide group can act as a binding site for metal ions, while the aromatic ring can participate in π-π stacking interactions. By immobilizing derivatives of this compound onto an electrode surface, it is possible to fabricate sensors for the detection of various analytes, including nitroaromatic compounds. mdpi.comrsc.org

In the realm of photonics, this compound can be a precursor for materials used in organic light-emitting diodes (OLEDs). jmaterenvironsci.comdntb.gov.ua The efficiency and color of OLEDs are determined by the properties of the organic materials used in their construction. By incorporating the this compound moiety into larger, more complex molecules, it may be possible to develop new host or dopant materials for the emissive layer of OLEDs, potentially influencing their electroluminescent properties and device performance. youtube.comresearchgate.net

Role as a Research Tool and Chemical Building Block

Beyond its applications in materials science, this compound is a valuable tool for fundamental research, enabling the study of biological mechanisms and serving as a versatile starting material for the synthesis of complex molecules. google.com

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, most notably in antimicrobial and anticancer drugs. These compounds often exert their effects by inhibiting specific enzymes. This compound and its derivatives can be used as molecular probes to investigate the mechanism of action of these enzymes.

One important class of enzymes targeted by sulfonamides is the carbonic anhydrases (CAs). nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic implications. Studies have utilized derivatives of this compound to explore the binding interactions within the active site of different CA isoforms. nih.govnih.gov For example, the binding of 4-hydroxy-3-nitrobenzenesulfonamide (B1265787) to carbonic anhydrases has been studied to understand the inhibitor-enzyme interactions. nih.gov Such research provides insights into the structure-activity relationships of sulfonamide inhibitors, which is crucial for the design of more potent and selective drugs. nih.gov

Another critical enzyme target is dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria. nih.govresearchgate.net Sulfonamide antibiotics work by inhibiting this enzyme. Analogs of this compound can be synthesized and used in mechanistic studies to understand how these drugs bind to the active site and how resistance mutations affect their efficacy. nih.govresearchgate.net

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex and biologically active molecules. google.com The presence of multiple reaction sites allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

In medicinal chemistry, this compound serves as a starting material for the synthesis of novel therapeutic agents. For instance, it is a precursor in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. mdpi.comnih.govnih.gov The sulfonamide scaffold can be elaborated with various substituents to create compounds that selectively target specific protein kinases involved in cancer cell proliferation.

Furthermore, this compound is utilized in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals. researchgate.net The reactive nature of the chloro and nitro groups allows for cyclization reactions to form various heterocyclic ring systems, which can then be further modified to produce a library of compounds for biological screening.

The synthesis of 2-aminophenol-4-sulfonamide, an important industrial chemical, also starts from a derivative of this compound. google.com This highlights its role as a key intermediate in the chemical industry.

Toxicological and Ecotoxicological Research on 4 Chloro 3 Nitrobenzenesulfonamide

In Vitro and In Vivo Toxicity Assessments

Detailed toxicological data from extensive in vitro and in vivo studies on 4-Chloro-3-nitrobenzenesulfonamide are limited in publicly accessible literature. However, hazard classifications and information based on related compounds provide insight into its potential effects. The compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) echemi.com.

Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Environmental Fate and Impact Studies

The environmental behavior of this compound has been estimated using model-based data, which provides a projection of its distribution and persistence in various environmental compartments nih.gov.

Biodegradation in Aquatic and Soil Environments

There is insufficient data to determine the rate and significance of biodegradation for this compound in either aquatic or soil environments nih.gov. The lack of research in this area means its natural attenuation potential through microbial degradation is currently unknown.

Volatilization from Water and Soil Surfaces

The potential for volatilization of this compound is considered low. Based on an estimated Henry's Law constant of 1.2 x 10⁻⁹ atm-cu m/mole, this compound is expected to be essentially non-volatile from water surfaces nih.gov. Similarly, its estimated vapor pressure of 1.8 x 10⁻⁶ mm Hg suggests that volatilization from moist or dry soil surfaces is not an important environmental fate process nih.gov.

Adsorption to Suspended Solids and Sediment

The compound's mobility in soil is predicted to be very high. This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 54 echemi.comnih.gov. This low Koc value indicates that this compound is not expected to significantly adsorb to suspended solids and sediment in aquatic environments nih.gov. Its high mobility in soil suggests a potential for leaching into groundwater.

Bioconcentration in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms is low. An estimated Bioconcentration Factor (BCF) of 1.9 suggests that the compound will not significantly bioconcentrate in aquatic life echemi.comnih.gov. This low BCF value is derived from its experimental log Kow of 0.66 echemi.comnih.gov.

Summary of Environmental Fate Parameters

| Parameter | Estimated Value | Implication |

|---|---|---|

| Henry's Law Constant | 1.2 x 10⁻⁹ atm-cu m/mole | Essentially non-volatile from water/moist soil |

| Vapor Pressure | 1.8 x 10⁻⁶ mm Hg | Not expected to volatilize from dry soil |

| Koc Value | 54 | Very high mobility in soil; low adsorption to sediment |

Safety and Handling Protocols in Research and Industrial Settings

Given its hazard profile, strict safety and handling protocols are necessary in settings where this compound is used. These protocols are designed to minimize exposure and ensure safe management.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles fishersci.com.

Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin contact echemi.com.

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA-approved respirator fishersci.comchemicalbook.com.

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably using a chemical fume hood to minimize inhalation exposure echemi.com.

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure fishersci.com.

Handling and Storage:

Avoid the formation of dust and aerosols echemi.com.

Wash hands and any exposed skin thoroughly after handling fishersci.com.

Store in a cool, dry, and well-ventilated place in tightly sealed containers echemi.comfishersci.com.

Store locked up and away from incompatible materials such as strong oxidizing agents echemi.comfishersci.com.

Spill and Disposal Procedures:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation echemi.com.

Prevent the chemical from entering drains or waterways echemi.com.

Collect spilled material using non-sparking tools and place it in a suitable, closed container for disposal echemi.com.

Disposal of waste must be in accordance with all applicable federal, state, and local environmental regulations fishersci.com.

Future Directions and Interdisciplinary Research Opportunities for 4 Chloro 3 Nitrobenzenesulfonamide

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, offering pathways to accelerate the identification and optimization of novel therapeutic agents. nih.govupenn.edu For derivatives of 4-chloro-3-nitrobenzenesulfonamide, which belongs to the well-established sulfonamide class of drugs, these computational tools offer immense potential. researchgate.netajchem-b.com

| AI/ML Application | Objective for this compound Derivatives | Potential Impact | Relevant AI/ML Models |

|---|---|---|---|

| Virtual Screening | Identify derivatives with high binding affinity to therapeutic targets (e.g., carbonic anhydrases, kinases). | Accelerates hit identification from large virtual libraries. nih.gov | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) |

| De Novo Drug Design | Generate novel molecular structures based on the core scaffold with optimized properties. arxiv.org | Creates patentable, first-in-class drug candidates. stanford.edu | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) youtube.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to filter out non-viable candidates early. | Reduces late-stage failures and animal testing. nih.gov | Random Forest, Gradient Boosting Decision Trees (GBDT) researchgate.net |

| Polypharmacology Prediction | Identify potential multi-target inhibitors for complex diseases like cancer. nih.gov | Enables the design of drugs with enhanced efficacy or novel mechanisms of action. nih.gov | Bayesian Classifiers, Network-based algorithms nih.gov |

Nanotechnology and Targeted Drug Delivery Systems